3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one
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Overview
Description
3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that features a triazine ring fused with a phenyl group and an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the triazine derivative . The reaction conditions often require an inert atmosphere and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the triazine ring to its dihydro form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydrotriazine compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-{4-[(Methoxy)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one: Similar structure but with a methoxy group instead of an isopropoxy group.
3-{4-[(Ethoxy)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-{4-[(Butoxy)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one: Similar structure but with a butoxy group instead of an isopropoxy group
Uniqueness
The uniqueness of 3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one lies in its specific substituent pattern, which imparts distinct physicochemical properties and biological activities. The isopropoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87428-00-0 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)17-10-5-3-9(4-6-10)12-13-7-11(16)14-15-12/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
QRGYUDRDTKYDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NCC(=O)NN2 |
Origin of Product |
United States |
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